![molecular formula C13H12F3N3O3S B2411549 [2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester CAS No. 625376-47-8](/img/structure/B2411549.png)
[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester
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Overview
Description
“[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in crop protection. Specifically, TFMP derivatives are used to safeguard crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine atom’s properties, coupled with the pyridine moiety, contribute to their pharmacological effects. Expect further novel applications of TFMP derivatives in the future .
Veterinary Products
Apart from human medicine, TFMP derivatives are also utilized in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential for addressing animal health needs .
Synthesis of Milrinone
3-Cyano-6-methyl-2(1H)-pyridinone: (a derivative of the compound ) serves as a reactant in the synthesis of Milrinone . Milrinone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity. Its application lies in cardiovascular medicine .
Uridine Phosphorylase Inhibition
Some derivatives of 6-hydroxy-2-pyridones , which share structural features with our compound, can inhibit the uridine phosphorylase enzyme. These derivatives enhance the effectiveness of antineoplastic drugs when used in combination .
Functional Materials
While not as extensively studied, the compound’s unique properties may find applications in functional materials. Further research is needed to explore its potential in this domain.
Mechanism of Action
Target of Action
For instance, organoboron compounds, which share some structural similarities, are highly valuable building blocks in organic synthesis . They are used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron compounds, is a key biochemical pathway in the synthesis of various organic compounds .
Result of Action
For instance, organoboron compounds have been used in the synthesis of various organic compounds with diverse biological activities .
properties
IUPAC Name |
ethyl N-[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c1-3-22-12(21)19-10(20)6-23-11-8(5-17)9(13(14,15)16)4-7(2)18-11/h4H,3,6H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHPPXHRLJXKPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester |
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